2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide 2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14810170
InChI: InChI=1S/C17H18N4O3S/c1-4-9(3)21-15(23)11-7-6-10(8-12(11)16(21)24)14(22)18-17-20-19-13(5-2)25-17/h6-9H,4-5H2,1-3H3,(H,18,20,22)
SMILES:
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.4 g/mol

2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

CAS No.:

Cat. No.: VC14810170

Molecular Formula: C17H18N4O3S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide -

Specification

Molecular Formula C17H18N4O3S
Molecular Weight 358.4 g/mol
IUPAC Name 2-butan-2-yl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide
Standard InChI InChI=1S/C17H18N4O3S/c1-4-9(3)21-15(23)11-7-6-10(8-12(11)16(21)24)14(22)18-17-20-19-13(5-2)25-17/h6-9H,4-5H2,1-3H3,(H,18,20,22)
Standard InChI Key KQPPUIJVQOVYGZ-UHFFFAOYSA-N
Canonical SMILES CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)CC

Introduction

2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that combines elements of thiadiazole and isoindole in its structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties, based on related compounds.

Key Features:

  • Molecular Formula: Not explicitly provided in the available sources, but the compound is known to have a molar mass of approximately 352.42 g/mol.

  • Chemical Structure: Includes a butan-2-yl group linked to a carboxamide moiety, along with a thiadiazole ring and an isoindole structure.

  • Synthesis: Typically involves multi-step organic reactions requiring careful control of reaction conditions to ensure high yield and purity.

Synthesis and Characterization

The synthesis of 2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves several key steps:

  • Starting Materials: Thiadiazole derivatives and isoindole frameworks are commonly used as starting materials.

  • Reaction Conditions: Temperature, solvent choice, and reaction time must be carefully controlled to optimize yield and purity.

  • Analytical Techniques: Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to monitor reaction progress and confirm product identity.

Biological Activity

While specific biological activities of this compound are not well-documented, its structural similarity to known bioactive compounds suggests potential antimicrobial and anti-inflammatory properties. Modifications on the thiadiazole ring are known to significantly affect biological activity, indicating a structure–activity relationship that merits further investigation.

Potential Applications:

  • Pharmaceuticals: Potential antimicrobial and anti-inflammatory agents.

  • Materials Science: Unique structural features may contribute to novel material properties.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
5-MethylthiadiazoleC₄H₄N₂SContains a thiadiazole ring; simpler structure
Isoindole DerivativeC₉H₇NShares isoindole core; lacks thiadiazole functionality
Thiadiazole-based AntimicrobialC₈H₈N₄S₂Known for antimicrobial properties; simpler chain
2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamideNot explicitly providedUnique combination of thiadiazole and isoindole components

The uniqueness of 2-(butan-2-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific combination of functional groups, which may enhance its biological activity compared to simpler analogs.

Future Research Directions

Further studies are necessary to elucidate the exact mechanisms and efficacy of this compound against specific biological targets. This includes in-depth investigations into its structure–activity relationship and potential applications in pharmaceuticals and materials science.

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